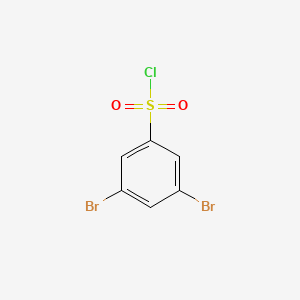

3,5-Dibromobenzene-1-sulfonyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2ClO2S/c7-4-1-5(8)3-6(2-4)12(9,10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSALOWJAYHZFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20614507 | |

| Record name | 3,5-Dibromobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39213-20-2 | |

| Record name | 3,5-Dibromobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20614507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-dibromobenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,5-Dibromobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 39213-20-2

This technical guide provides an in-depth overview of 3,5-Dibromobenzene-1-sulfonyl chloride, a key building block in organic synthesis and medicinal chemistry. This document outlines its chemical properties, synthesis protocols, safety information, and applications in drug discovery and development, presenting data in a clear and accessible format for laboratory and research professionals.

Chemical and Physical Properties

This compound is a halogenated aromatic sulfonyl chloride. The presence of two bromine atoms and a sulfonyl chloride group makes it a versatile reagent for introducing the 3,5-dibromophenylsulfonyl moiety into various molecules.

| Property | Value | Reference |

| CAS Number | 39213-20-2 | [1] |

| Molecular Formula | C₆H₃Br₂ClO₂S | [1] |

| Molecular Weight | 334.41 g/mol | [1][2] |

| IUPAC Name | 3,5-dibromobenzenesulfonyl chloride | [1] |

| Synonyms | 3,5-Dibromobenzenesulfonyl chloride | [1] |

| Storage Temperature | 2-8°C, under inert atmosphere | [2] |

Synthesis of this compound

The synthesis of aryl sulfonyl chlorides can be achieved through several established methods. A common and adaptable laboratory-scale procedure involves the diazotization of the corresponding aniline followed by a copper-catalyzed sulfonyl chloride formation.

Experimental Protocol: Diazotization-Sulfonylation of 3,5-Dibromoaniline

This protocol is adapted from established methods for the synthesis of aryl sulfonyl chlorides from anilines.[3]

Materials:

-

3,5-Dibromoaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Thionyl Chloride (SOCl₂) or Sulfur Dioxide (SO₂) in the presence of a chlorine source

-

Cuprous Chloride (CuCl) (catalyst)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Chloride Solution (brine)

-

Anhydrous Sodium Sulfate or Magnesium Sulfate

-

Ice

Procedure:

-

Diazotization:

-

In a well-ventilated fume hood, dissolve 3,5-dibromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise to the cooled aniline solution, ensuring the temperature is maintained below 5 °C.

-

Stir the reaction mixture for 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

-

-

Sulfonylation:

-

In a separate flask, prepare a solution of thionyl chloride in a suitable solvent and add a catalytic amount of cuprous chloride.

-

Cool this solution to -5 to 0 °C.

-

Slowly add the previously prepared diazonium salt solution to the thionyl chloride solution in batches, maintaining the temperature between 0-5 °C.

-

After the addition is complete, allow the reaction to stir overnight at the same temperature.

-

-

Work-up and Extraction:

-

Carefully quench the reaction mixture by adding it to ice water.

-

Extract the aqueous mixture with ethyl acetate (three times).

-

Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

-

Purification:

-

The crude product can be purified by crystallization or used directly in the subsequent steps if the purity is sufficient.

-

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the synthesis of this compound.

Safety and Hazard Information

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

| Hazard Statement | Description |

| H302 | Harmful if swallowed.[1] |

| H314 | Causes severe skin burns and eye damage.[1] |

| H335 | May cause respiratory irritation.[1] |

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and immediately call a poison center or doctor.

-

If inhaled, remove the person to fresh air and keep comfortable for breathing.

-

If swallowed, rinse your mouth. Do NOT induce vomiting.

Applications in Drug Development

Aryl sulfonyl chlorides are crucial intermediates in the synthesis of sulfonamides, a class of compounds with a broad spectrum of biological activities.[4] this compound serves as a versatile building block for introducing the 3,5-dibromophenylsulfonyl group, which can modulate the physicochemical and pharmacological properties of a lead compound.

The bromine atoms on the phenyl ring provide sites for further functionalization through cross-coupling reactions, allowing for the generation of diverse chemical libraries for drug screening. The sulfonamide linkage, formed by the reaction of the sulfonyl chloride with an amine, is a key structural motif in many approved drugs.

Key Roles in Medicinal Chemistry:

-

Synthesis of Bioactive Sulfonamides: This compound is a precursor for synthesizing sulfonamides with potential antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[4][5]

-

Enzyme Inhibitors: The sulfonamide group can act as a zinc-binding group in metalloenzyme inhibitors, such as carbonic anhydrase inhibitors.

-

Molecular Scaffolding: The dibrominated phenyl ring offers a rigid scaffold for designing molecules with specific three-dimensional orientations to interact with biological targets.

-

Intermediate for Complex Molecules: It can be used in the synthesis of more complex heterocyclic systems and other advanced intermediates for active pharmaceutical ingredients (APIs). For instance, related brominated benzenesulfonyl chlorides have been used to prepare nonpeptidic HIV protease inhibitors.

Logical Relationship in Drug Discovery

Caption: The logical progression from the starting material to potential drug candidates.

References

3,5-Dibromobenzene-1-sulfonyl chloride molecular weight

An In-depth Technical Guide to the Molecular Weight of 3,5-Dibromobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of this compound, a key reagent in organic synthesis, particularly in the development of sulfonamide-based therapeutic agents. This document details the compound's chemical properties, provides a detailed breakdown of its molecular weight, and outlines relevant experimental protocols for its synthesis and analysis.

Compound Overview

This compound is an organic compound with the IUPAC name 3,5-dibromobenzenesulfonyl chloride[1]. It belongs to the class of sulfonyl chlorides, which are characterized by a -SO2Cl functional group attached to an organic radical. The presence of two bromine atoms on the benzene ring makes it a valuable building block for introducing the 3,5-dibromophenylsulfonyl moiety into molecules, a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of drug candidates.

Quantitative Data: Molecular Weight and Composition

The molecular weight of a compound is a fundamental property, crucial for stoichiometric calculations in chemical reactions and for the characterization of synthesized molecules. The molecular formula for this compound is C₆H₃Br₂ClO₂S[1][2]. Its molecular weight is 334.41 g/mol [1].

The following table provides a detailed breakdown of the molecular weight based on the atomic weights of its constituent elements.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 6 | 12.011 | 72.066 |

| Hydrogen | H | 3 | 1.008 | 3.024 |

| Bromine | Br | 2 | 79.904 | 159.808 |

| Chlorine | Cl | 1 | 35.453 | 35.453 |

| Oxygen | O | 2 | 15.999 | 31.998 |

| Sulfur | S | 1 | 32.06 | 32.06 |

| Total | 334.409 |

Note: The calculated molecular weight may vary slightly from the reported value due to isotopic abundances.

Logical Relationship of Atomic Components to Molecular Weight

The following diagram illustrates the contribution of each element to the overall molecular weight of this compound.

Caption: Elemental contribution to the molecular weight.

Experimental Protocols

The synthesis of aryl sulfonyl chlorides, including this compound, can be achieved through various methods. A common approach involves the chlorosulfonation of the corresponding aromatic compound.

General Synthesis of an Aryl Sulfonyl Chloride

This protocol is a generalized procedure based on established methods for the synthesis of sulfonyl chlorides[3][4].

Materials:

-

3,5-Dibromobenzene

-

Chlorosulfonic acid

-

Thionyl chloride or phosphorus pentachloride (optional, for conversion from sulfonic acid)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask equipped with a stirrer and a dropping funnel, cool chlorosulfonic acid to 0-5 °C in an ice bath.

-

Slowly add 3,5-dibromobenzene to the cooled chlorosulfonic acid with constant stirring. The reaction is exothermic and generates hydrogen chloride gas, so it must be performed in a well-ventilated fume hood.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

-

The solid sulfonyl chloride will precipitate out of the aqueous solution.

-

Collect the crude product by vacuum filtration and wash with cold water.

-

For purification, the crude product can be recrystallized from a suitable solvent such as hexane or a mixture of hexane and ethyl acetate.

-

Dry the purified product under vacuum.

Analytical Methods for Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques[5][6].

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the compound by analyzing the chemical shifts and coupling constants of the protons and carbons in the molecule.

-

Mass Spectrometry (MS): Mass spectrometry, often coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), is used to determine the molecular weight of the compound and to identify any impurities[6].

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present, particularly the S=O and S-Cl bonds of the sulfonyl chloride group.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the synthesis and purification of an aryl sulfonyl chloride.

Caption: Synthesis and purification workflow.

Conclusion

This compound is a valuable reagent in organic and medicinal chemistry. A thorough understanding of its molecular weight and methods for its synthesis and characterization are essential for its effective use in research and development. This guide provides the foundational knowledge required by professionals in the field.

References

- 1. This compound | C6H3Br2ClO2S | CID 21482746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. doronscientific.com [doronscientific.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. env.go.jp [env.go.jp]

- 6. 3,5-Dichlorobenzenesulfonyl chloride | C6H3Cl3O2S | CID 522388 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure Elucidation of 3,5-Dibromobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 3,5-Dibromobenzene-1-sulfonyl chloride, a key intermediate in organic synthesis and drug discovery. This document outlines the compound's physicochemical properties, predicted spectroscopic data, detailed experimental protocols for its synthesis and characterization, and its potential applications in medicinal chemistry.

Compound Identification and Physical Properties

This compound is an aromatic sulfonyl chloride characterized by a benzene ring substituted with two bromine atoms at the meta positions and a sulfonyl chloride functional group.

| Identifier | Value | Source |

| IUPAC Name | 3,5-dibromobenzenesulfonyl chloride | [1] |

| CAS Number | 39213-20-2 | [1] |

| Molecular Formula | C₆H₃Br₂ClO₂S | [1] |

| Molecular Weight | 334.41 g/mol | [1] |

| Canonical SMILES | C1=C(C=C(C=C1Br)Br)S(=O)(=O)Cl | [1] |

| InChIKey | PCSALOWJAYHZFZ-UHFFFAOYSA-N | [1] |

Table 1: Compound Identifiers for this compound.

| Physical Property | Value | Notes |

| Melting Point | Not experimentally determined. Estimated to be in the range of 35-60 °C. | Based on the melting point of the analogous 3,5-dichlorobenzenesulfonyl chloride (32-35 °C or 53-57 °C).[2] |

| Boiling Point | Not experimentally determined. Expected to be >200 °C at atmospheric pressure. | High molecular weight and polar functional groups suggest a high boiling point. |

| Appearance | Expected to be a white to off-white crystalline solid. | Typical appearance for many arylsulfonyl chlorides. |

| Solubility | Soluble in a wide range of organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone). Insoluble in water. | Reacts with water and other protic solvents. |

Table 2: Physical Properties of this compound.

Spectroscopic Data for Structure Elucidation

¹H NMR Spectroscopy (Predicted)

The ¹H NMR spectrum is expected to be simple due to the molecule's symmetry.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2, H-6 | ~ 8.0 - 8.2 | Doublet (d) | ~ 1.5 - 2.0 |

| H-4 | ~ 7.8 - 8.0 | Triplet (t) | ~ 1.5 - 2.0 |

Table 3: Predicted ¹H NMR Spectral Data for this compound in CDCl₃.

-

Rationale: The protons at positions 2 and 6 are equivalent and will appear as a doublet due to coupling with the proton at position 4. The proton at position 4 will appear as a triplet due to coupling with the two equivalent protons at positions 2 and 6. The electron-withdrawing sulfonyl chloride and bromine groups will deshield the aromatic protons, leading to chemical shifts in the downfield region.

¹³C NMR Spectroscopy (Predicted)

The ¹³C NMR spectrum will also reflect the symmetry of the molecule, showing four distinct signals for the six carbon atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-SO₂Cl) | ~ 140 - 145 |

| C-3, C-5 (C-Br) | ~ 122 - 125 |

| C-2, C-6 | ~ 130 - 135 |

| C-4 | ~ 135 - 140 |

Table 4: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃.

-

Rationale: The carbon atom attached to the sulfonyl chloride group (C-1) will be the most downfield-shifted. The carbon atoms bonded to bromine (C-3 and C-5) will be upfield relative to the other aromatic carbons due to the heavy atom effect of bromine. The remaining aromatic carbons (C-2, C-6, and C-4) will have chemical shifts in the typical aromatic region, with C-4 being the most deshielded of the C-H carbons.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the sulfonyl chloride and the substituted benzene ring.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| S=O Asymmetric Stretch | 1370 - 1390 | Strong |

| S=O Symmetric Stretch | 1170 - 1190 | Strong |

| C=C Aromatic Stretch | 1550 - 1600 | Medium to Strong |

| C-H Aromatic Stretch | 3050 - 3100 | Weak to Medium |

| C-Br Stretch | 550 - 650 | Medium to Strong |

| S-Cl Stretch | 500 - 600 | Medium |

Table 5: Predicted IR Spectral Data for this compound.

-

Rationale: The two strong bands for the symmetric and asymmetric stretching vibrations of the S=O bonds are highly characteristic of sulfonyl chlorides. The positions of the aromatic C=C and C-H stretching bands are typical for a substituted benzene ring.

Mass Spectrometry (MS) (Predicted)

Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z | Predicted Fragment | Notes |

| 332/334/336 | [M]⁺ | Molecular ion peak cluster showing the isotopic pattern for two bromine atoms and one chlorine atom. |

| 299 | [M-Cl]⁺ | Loss of the chlorine atom. |

| 235 | [M-SO₂Cl]⁺ | Loss of the sulfonyl chloride group. |

| 156 | [C₆H₃Br]⁺ | Further fragmentation. |

Table 6: Predicted Mass Spectrometry Fragmentation for this compound.

-

Rationale: The molecular ion peak will exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br) and chlorine (³⁵Cl and ³⁷Cl) isotopes. Common fragmentation pathways for arylsulfonyl chlorides involve the loss of the chlorine atom and the entire sulfonyl chloride group.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis Protocol: Chlorosulfonation of 1,3-Dibromobenzene

This method involves the direct reaction of 1,3-dibromobenzene with chlorosulfonic acid.

Materials:

-

1,3-Dibromobenzene

-

Chlorosulfonic acid

-

Dichloromethane (DCM)

-

Crushed ice

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a fume hood, equip a round-bottom flask with a dropping funnel and a magnetic stirrer.

-

Add 1,3-dibromobenzene (1.0 eq) to the flask and cool it to 0 °C in an ice bath.

-

Slowly add chlorosulfonic acid (3.0-5.0 eq) dropwise to the stirred 1,3-dibromobenzene, maintaining the temperature between 0 and 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x volume).

-

Combine the organic layers and wash sequentially with cold water, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).

Caption: Synthetic workflow for this compound.

Characterization Protocol

The synthesized product should be characterized using the following techniques to confirm its structure and purity.

Materials and Instruments:

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Mass Spectrometer (e.g., with GC-MS or LC-MS interface)

-

Melting point apparatus

-

NMR tubes, deuterated chloroform (CDCl₃)

-

IR sample holder (e.g., ATR crystal or KBr pellets)

Procedure:

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve a small amount of the purified product in CDCl₃.

-

Acquire ¹H and ¹³C NMR spectra.

-

Process the spectra and compare the chemical shifts, multiplicities, and integration with the predicted values.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum of the solid product using an ATR-FTIR spectrometer or by preparing a KBr pellet.

-

Identify the characteristic absorption bands for the sulfonyl chloride and substituted benzene ring.

-

-

Mass Spectrometry:

-

Obtain the mass spectrum of the product using GC-MS or LC-MS.

-

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular weight and structure.

-

-

Melting Point:

-

Determine the melting point of the purified solid using a melting point apparatus. A sharp melting point range is indicative of high purity.

-

Caption: Workflow for the structural elucidation of the synthesized product.

Reactivity and Applications in Drug Development

This compound is a versatile reagent in organic synthesis, primarily due to the reactivity of the sulfonyl chloride group.

Key Reactions

-

Sulfonamide Formation: The most common reaction of sulfonyl chlorides is their reaction with primary and secondary amines to form sulfonamides.[3] This reaction is fundamental in medicinal chemistry as the sulfonamide moiety is a key structural feature in many therapeutic agents, including antibiotics, diuretics, and anticonvulsants.

-

Sulfonate Ester Formation: Reaction with alcohols yields sulfonate esters.[3] These can be used as protecting groups or as intermediates in further synthetic transformations.

-

Friedel-Crafts Reaction: Arylsulfonyl chlorides can react with arenes in the presence of a Lewis acid catalyst to form diaryl sulfones.[3]

-

Cross-Coupling Reactions: The bromine atoms on the aromatic ring can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents and the construction of complex molecular scaffolds.

Caption: Key reaction pathways of this compound.

Relevance in Drug Development

The unique substitution pattern of this compound makes it a valuable building block for creating libraries of compounds for high-throughput screening. The two bromine atoms provide sites for diversification through cross-coupling reactions, while the sulfonyl chloride group allows for the introduction of a sulfonamide or sulfonate ester moiety, which can modulate the physicochemical and pharmacological properties of the final compounds. This dual functionality enables the synthesis of a wide range of structurally diverse molecules with potential therapeutic applications. Substituted benzenesulfonyl chlorides are key intermediates in the synthesis of various pharmaceuticals, and the dibromo substitution pattern of this compound offers specific advantages for combinatorial chemistry and the development of novel drug candidates.[4]

References

An In-depth Technical Guide to the Physical Properties of 3,5-Dibromobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 3,5-Dibromobenzene-1-sulfonyl chloride. Due to the limited availability of specific experimental data for this compound in published literature, this document also includes data for structurally analogous compounds to provide a comparative context. Furthermore, detailed experimental protocols for its synthesis and the determination of key physical properties are presented.

Chemical Identity and Properties

This compound is an aromatic sulfonyl chloride compound. Such compounds are pivotal intermediates in organic synthesis, particularly in the preparation of sulfonamides, a class of compounds with a wide range of pharmaceutical applications.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3,5-dibromobenzenesulfonyl chloride | [1] |

| Molecular Formula | C₆H₃Br₂ClO₂S | [1] |

| Molecular Weight | 334.41 g/mol | [1] |

| CAS Number | 39213-20-2 | [1] |

| Appearance | Solid (expected) | Inferred from analogs |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Density | No data available | |

| Solubility | No data available |

Safety and Hazard Information: This compound is classified as hazardous. It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation[1]. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Comparative Data of Analogous Compounds

To estimate the physical properties of this compound, it is useful to examine related compounds. The data presented below suggests that the target compound is likely a solid at room temperature with a melting point in the range of 40-100°C.

Table 2: Physical Properties of Structurally Similar Sulfonyl Chlorides

| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C / mmHg) | Density (g/mL) |

| 3-Bromobenzenesulfonyl chloride | 255.52 | 30-33 | 90-91 / 0.5 | 1.773 |

| 3,5-Dichlorobenzenesulfonyl chloride | 245.51 | 32-35 | Not available | Not available |

| 3,5-Dimethylbenzenesulfonyl chloride | 204.67 | 90-94 | Not available | Not available |

Sources: 3-Bromobenzenesulfonyl chloride[2], 3,5-Dichlorobenzenesulfonyl chloride, 3,5-Dimethylbenzenesulfonyl chloride[3][4]

Experimental Protocols

The following sections detail the methodologies for the synthesis of aryl sulfonyl chlorides and the determination of their physical properties.

This protocol is a generalized procedure adapted from established methods for the synthesis of aryl sulfonyl chlorides from the corresponding aniline via a Sandmeyer-type reaction[5].

Materials:

-

3,5-Dibromoaniline

-

Concentrated Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Thionyl chloride (SOCl₂) or Sulfur dioxide (SO₂) gas

-

Cuprous chloride (CuCl) as a catalyst

-

Ice

-

Water (H₂O)

-

Ethyl acetate or Dichloromethane (for extraction)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Diazotization:

-

In a well-ventilated fume hood, dissolve 3,5-dibromoaniline (1.0 equivalent) in a mixture of concentrated hydrochloric acid and water.

-

Cool the resulting solution to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the aniline solution, ensuring the temperature is maintained below 5 °C.

-

Stir the reaction mixture vigorously for 30 minutes at this temperature to ensure the complete formation of the diazonium salt.

-

-

Sulfonylation (Sandmeyer Reaction):

-

In a separate flask, prepare a solution of thionyl chloride in a suitable solvent (e.g., acetic acid) or prepare a saturated solution of sulfur dioxide in acetic acid.

-

Add a catalytic amount of cuprous chloride to this solution.

-

Cool the sulfur source solution to 0-5 °C.

-

Slowly add the previously prepared cold diazonium salt solution in batches to the sulfur source solution. Maintain the temperature between 0-5 °C and control the evolution of nitrogen gas.

-

After the addition is complete, allow the reaction to stir for 1-2 hours, gradually warming to room temperature.

-

-

Work-up and Extraction:

-

Carefully quench the reaction mixture by pouring it over a large volume of crushed ice.

-

Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3 x volumes).

-

Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine[5].

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel[6].

-

The melting point of a solid compound is a critical physical property for its identification and purity assessment.

Materials:

-

Dry, purified sample of this compound

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

Procedure:

-

Sample Preparation:

-

Place a small amount of the dry, crystalline sample onto a clean, dry surface.

-

Gently tap the open end of a capillary tube into the sample to collect a small amount of the solid.

-

Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. The packed sample height should be 2-3 mm for an accurate reading.

-

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a medium rate until the temperature is about 15-20 °C below the expected melting point (based on analog data).

-

Decrease the heating rate to approximately 1-2 °C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Record the temperature at which the first drop of liquid appears (the onset of melting).

-

Record the temperature at which the entire sample has completely liquefied (the completion of melting).

-

The melting point is reported as a range from the onset to the completion temperature. A pure compound will typically exhibit a sharp melting range of 1-2 °C.

-

Visualized Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of an aryl sulfonyl chloride, as described in the protocol above.

Caption: General workflow for the synthesis and purification of this compound.

References

- 1. This compound | C6H3Br2ClO2S | CID 21482746 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-溴苯磺酰氯 96% | Sigma-Aldrich [sigmaaldrich.cn]

- 3. Buy 3,5-Dimethylbenzenesulfonyl chloride | 2905-27-3 [smolecule.com]

- 4. 3,5-DIMETHYLBENZENESULFONYL CHLORIDE | 2905-27-3 [m.chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Key Chemical Reactions of 3,5-Dibromobenzene-1-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dibromobenzene-1-sulfonyl chloride is a versatile chemical intermediate characterized by a benzene ring substituted with two bromine atoms and a sulfonyl chloride functional group. This unique arrangement of reactive sites makes it a valuable building block in organic synthesis, particularly for the construction of complex molecules with potential applications in medicinal chemistry and materials science. The bromine atoms are amenable to various cross-coupling reactions, allowing for the introduction of diverse substituents, while the sulfonyl chloride group readily reacts with nucleophiles to form sulfonamides and other derivatives. This guide provides a comprehensive overview of the key chemical reactions of this compound, complete with detailed experimental protocols, quantitative data, and visualizations of relevant synthetic and biological pathways.

Core Chemical Properties

The reactivity of this compound is dictated by its distinct functional groups. The sulfonyl chloride is a highly electrophilic moiety, making it susceptible to nucleophilic attack. The carbon-bromine bonds, while relatively stable, can be activated by transition metal catalysts, enabling cross-coupling reactions.

| Property | Value |

| Molecular Formula | C₆H₃Br₂ClO₂S |

| Molecular Weight | 334.41 g/mol |

| Appearance | Off-white to yellow crystalline solid |

| Melting Point | 78-82 °C |

| Solubility | Soluble in many organic solvents such as dichloromethane, tetrahydrofuran, and acetone. Reacts with protic solvents like water and alcohols. |

Key Chemical Reactions

The synthetic utility of this compound is primarily centered around two main types of transformations: sulfonamide formation and palladium-catalyzed cross-coupling reactions.

Sulfonamide Formation

The reaction of this compound with primary or secondary amines is a robust and high-yielding method for the synthesis of 3,5-dibromobenzenesulfonamides. This reaction, often referred to as a Hinsberg reaction, proceeds via nucleophilic acyl substitution at the sulfonyl group. The resulting sulfonamides are important structural motifs in a variety of biologically active compounds.

The Synthetic Versatility of 3,5-Dibromo-benzenesulfonyl Chloride: A Technical Guide for Organic Synthesis

Introduction: 3,5-Dibromo-benzenesulfonyl chloride is a highly functionalized aromatic building block with significant potential in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of three distinct reactive sites—the sulfonyl chloride and two bromine atoms—allows for a modular and sequential approach to the construction of complex molecular architectures. This technical guide explores the primary applications of 3,5-dibromo-benzenesulfonyl chloride, providing detailed experimental protocols and quantitative data for its key transformations.

Core Applications in Organic Synthesis

The synthetic utility of 3,5-dibromo-benzenesulfonyl chloride is centered around two principal types of transformations:

-

Sulfonamide Formation: The highly electrophilic sulfonyl chloride moiety readily reacts with primary and secondary amines to form stable sulfonamides. This reaction is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents.[1][2]

-

Palladium-Catalyzed Cross-Coupling Reactions: The two bromine atoms on the aromatic ring serve as versatile handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[3][4] This enables the introduction of a wide variety of aryl, heteroaryl, or vinyl substituents, allowing for the synthesis of complex, three-dimensional structures.

These two reaction modalities can be employed in a strategic manner to generate diverse libraries of compounds for drug discovery and other applications. A general workflow would involve the initial formation of a sulfonamide, followed by the diversification of the molecule through sequential or simultaneous cross-coupling reactions at the bromine positions.

Synthesis of Sulfonamides from 3,5-Dibromo-benzenesulfonyl Chloride

The reaction of 3,5-dibromo-benzenesulfonyl chloride with amines is a robust and high-yielding transformation. The general scheme for this reaction is depicted below.

Caption: General reaction scheme for sulfonamide formation.

Experimental Protocol: General Procedure for the Synthesis of N-Aryl-3,5-dibromobenzenesulfonamides

This protocol is adapted from general procedures for the synthesis of aryl sulfonamides.[1]

Materials:

-

3,5-Dibromo-benzenesulfonyl chloride (1.0 eq)

-

Substituted aniline (1.0 eq)

-

Pyridine (solvent and base)

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in pyridine.

-

To this solution, add 3,5-dibromo-benzenesulfonyl chloride (1.0 eq) portion-wise while stirring.

-

The reaction mixture is then refluxed on a water bath for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction, the mixture is cooled to room temperature and poured into ice-cold water.

-

The resulting precipitate is collected by filtration, washed with water, and dried.

-

The crude product is purified by recrystallization from ethanol to afford the desired N-aryl-3,5-dibromobenzenesulfonamide.

Quantitative Data:

| Amine | Product | Yield (%) |

| Dibutylamine | N,N-Dibutylbenzenesulfonamide | 94 |

| 1-Octylamine | N-(Octyl)benzenesulfonamide | 98 |

| Hexamethylenimine | 1-(Phenylsulfonyl)azepane | 97 |

Diversification via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The presence of two bromine atoms on the benzenesulfonamide scaffold opens up avenues for further molecular diversification using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful tool for this purpose, allowing for the formation of C-C bonds between the dibrominated core and various boronic acids or their derivatives.[3][4]

Caption: Suzuki-Miyaura coupling for diaryl sulfonamide synthesis.

Experimental Protocol: General Procedure for the Suzuki-Miyaura Coupling of 3,5-Dibromo-benzenesulfonamide Derivatives

This protocol is based on established methods for the Suzuki-Miyaura coupling of aryl halides.[6][7]

Materials:

-

3,5-Dibromo-benzenesulfonamide derivative (1.0 eq)

-

Arylboronic acid (2.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

-

2 M Aqueous potassium carbonate solution

-

Methanol

-

Toluene

-

Nitrogen gas

Procedure:

-

To a stirred solution of the 3,5-dibromo-benzenesulfonamide derivative (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in deaerated toluene under a nitrogen atmosphere, add a deaerated solution of the arylboronic acid (2.2 eq) in methanol.

-

To this mixture, add a deaerated 2 M aqueous solution of potassium carbonate.

-

The reaction mixture is heated at reflux for 24 hours. The progress of the reaction can be monitored by TLC or LC-MS.

-

After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired 3,5-diaryl-benzenesulfonamide derivative.

Quantitative Data:

Specific yields for the Suzuki-Miyaura coupling of 3,5-dibromo-benzenesulfonamide derivatives are not extensively reported. However, the coupling of related dihaloarenes with arylboronic acids is known to proceed with good to excellent yields. The following table provides representative yields for the Suzuki-Miyaura coupling of 3,5-dichloro-1,2,4-thiadiazole with various arylboronic acids, which can serve as an estimate for the expected efficiency of the reaction with the dibromobenzenesulfonamide core.[7]

| Arylboronic Acid | Product | Yield (%) |

| Phenylboronic acid | 3,5-Diphenyl-1,2,4-thiadiazole | 85 |

| 4-Methylphenylboronic acid | 3,5-Bis(4-methylphenyl)-1,2,4-thiadiazole | 82 |

| 4-Methoxyphenylboronic acid | 3,5-Bis(4-methoxyphenyl)-1,2,4-thiadiazole | 88 |

| 4-Chlorophenylboronic acid | 3,5-Bis(4-chlorophenyl)-1,2,4-thiadiazole | 78 |

Applications in Drug Discovery and Medicinal Chemistry

The ability to readily synthesize a diverse library of 3,5-diaryl-benzenesulfonamides makes 3,5-dibromo-benzenesulfonyl chloride a valuable building block in drug discovery. The sulfonamide moiety is a well-established pharmacophore, and the introduction of varied aryl groups at the 3 and 5 positions allows for the fine-tuning of steric and electronic properties to optimize binding to biological targets.

Derivatives of benzenesulfonamides have been investigated as inhibitors of various enzymes, including kinases, which are critical targets in cancer therapy.[8][9] The synthetic strategies outlined in this guide provide a direct route to novel kinase inhibitor scaffolds.

Caption: Workflow for drug discovery using 3,5-dibromo-benzenesulfonyl chloride.

Conclusion

3,5-Dibromo-benzenesulfonyl chloride is a versatile and powerful building block for the synthesis of complex organic molecules. Its trifunctional nature allows for a modular approach to the construction of diverse chemical libraries, particularly those based on the sulfonamide scaffold. The combination of robust sulfonamide formation and efficient palladium-catalyzed cross-coupling reactions provides a clear and effective pathway for the development of novel compounds with potential applications in medicinal chemistry and materials science. Further exploration of the reactivity of this compound is warranted to fully exploit its synthetic potential.

References

- 1. S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. chemrevlett.com [chemrevlett.com]

- 4. m.youtube.com [m.youtube.com]

- 5. scilit.com [scilit.com]

- 6. benchchem.com [benchchem.com]

- 7. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. digibug.ugr.es [digibug.ugr.es]

- 9. benchchem.com [benchchem.com]

Discovery of Novel Sulfonamide Derivatives Utilizing 3,5-Dibromobenzene-1-sulfonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and potential biological activities of novel sulfonamide derivatives synthesized using 3,5-Dibromobenzene-1-sulfonyl chloride as a key starting material. The unique structural motif of this reagent offers a scaffold for developing new chemical entities with a range of therapeutic applications, including antimicrobial and anti-inflammatory effects. This document details generalized experimental protocols, summarizes biological activity data, and visualizes key workflows and pathways to aid in the research and development of next-generation sulfonamides.

Introduction

Sulfonamides are a well-established class of pharmacologically active compounds with a broad spectrum of biological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The benzenesulfonamide core provides a versatile scaffold that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. The use of substituted benzenesulfonyl chlorides, such as this compound, introduces specific physicochemical characteristics to the resulting sulfonamide derivatives. The bromo substituents can influence lipophilicity, metabolic stability, and potential for further functionalization, making it an attractive starting point for novel drug discovery programs.

Synthetic Workflow

The general approach to synthesizing novel sulfonamide derivatives from this compound involves the reaction of the sulfonyl chloride with a primary or secondary amine in the presence of a base. This nucleophilic substitution reaction is a robust and widely used method for the formation of the sulfonamide bond.

Caption: General synthetic workflow for novel sulfonamide derivatives.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound and its subsequent conversion to novel sulfonamide derivatives.

Synthesis of this compound

A common method for the preparation of aryl sulfonyl chlorides is the diazotization of an aniline followed by a Sandmeyer-type reaction.

Materials:

-

3,5-Dibromoaniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Thionyl Chloride

-

Cuprous Chloride (catalyst)

-

Ethyl Acetate

-

Ice

Procedure:

-

Diazotization: Dissolve 3,5-dibromoaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete formation of the diazonium salt.

-

Sulfonylation: In a separate flask, prepare a solution of thionyl chloride in a suitable solvent and add a catalytic amount of cuprous chloride. Cool this solution to -5 to 0 °C. Slowly add the prepared diazonium salt solution to the thionyl chloride solution in portions, keeping the temperature between 0-5 °C. Allow the reaction to stir overnight at the same temperature.

-

Work-up and Extraction: Quench the reaction by carefully pouring it into ice water. Extract the aqueous mixture with ethyl acetate. Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound. The crude product can be purified by crystallization or used directly in the next step if purity is sufficient.

General Synthesis of Novel 3,5-Dibromobenzenesulfonamide Derivatives

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

Triethylamine or other suitable base

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane. Add triethylamine (1.2 eq) to the solution and cool to 0 °C in an ice bath.

-

Amine Addition: Slowly add the desired primary or secondary amine (1.1 eq) dropwise to the cooled solution.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until completion as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Quench the reaction by adding 1M hydrochloric acid. Separate the organic layer and wash it successively with saturated sodium bicarbonate solution and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Biological Activity of Sulfonamide Derivatives

While specific data for a library of 3,5-dibromobenzenesulfonamides is not extensively available in the reviewed literature, the broader class of benzenesulfonamide derivatives has demonstrated significant activity in various biological assays. The following tables summarize representative quantitative data for various sulfonamide derivatives, illustrating the potential therapeutic applications.

Table 1: Antibacterial Activity of Novel Sulfonamide Derivatives

| Compound ID | Organism | MIC (µg/mL) | Reference |

| 4d | E. coli | 6.72 | [3] |

| 4h | S. aureus | 6.63 | [3] |

| 4a | P. aeruginosa | 6.67 | [3] |

| 4a | S. typhi | 6.45 | [3] |

| 4f | B. subtilis | 6.63 | [3] |

| 4e | C. albicans | 6.63 | [3] |

| 4h | C. albicans | 6.63 | [3] |

| 4e | A. niger | 6.28 | [3] |

Table 2: Anti-inflammatory and Antioxidant Activity of Novel Sulfonamide Derivatives

| Compound ID | Assay | IC50 (mg/mL) | % Inhibition (1h) | Reference |

| 4a | Carrageenan-induced rat-paw edema | - | 94.69 | [3] |

| 4c | Carrageenan-induced rat-paw edema | - | 94.69 | [3] |

| 4e | Antioxidant (DPPH) | 0.3287 | - | [4] |

| Vitamin C | Antioxidant (DPPH) | 0.2090 | - | [4] |

Potential Mechanism of Action: Inhibition of Folic Acid Synthesis

A primary mechanism of action for antibacterial sulfonamides is the inhibition of dihydropteroate synthase (DHPS), an enzyme crucial for the synthesis of folic acid in bacteria. Folic acid is an essential nutrient for DNA synthesis and repair. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides act as competitive inhibitors, disrupting the folic acid synthesis pathway and ultimately leading to bacterial growth inhibition.

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of novel sulfonamide derivatives. The synthetic protocols outlined in this guide are robust and can be adapted to generate a diverse library of compounds. The biological data from related sulfonamides indicate a high potential for the discovery of new therapeutic agents with antibacterial and anti-inflammatory activities. Further investigation into the structure-activity relationships of 3,5-dibromobenzenesulfonamides is warranted to fully explore their therapeutic potential. This technical guide provides a foundational framework for researchers to embark on the discovery and development of this promising class of compounds.

References

3,5-Dibromobenzene-1-sulfonyl Chloride: A Versatile Building Block for a New Generation of Therapeutic Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful design and synthesis of novel therapeutic agents. 3,5-Dibromobenzene-1-sulfonyl chloride has emerged as a particularly valuable scaffold, offering a unique combination of reactivity and structural features that can be exploited to develop potent and selective inhibitors for a range of biological targets. The presence of two bromine atoms on the phenyl ring provides opportunities for further functionalization and allows for the exploration of structure-activity relationships (SAR), particularly the impact of halogen bonding on target engagement. This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its use in the development of anticancer and antimicrobial agents.

Chemical Properties and Reactivity

This compound is a reactive chemical intermediate with the molecular formula C₆H₃Br₂ClO₂S. Its sulfonyl chloride group is a key functional handle that readily reacts with primary and secondary amines to form stable sulfonamide linkages, a cornerstone of many drug discovery programs.

| Property | Value |

| Molecular Formula | C₆H₃Br₂ClO₂S |

| Molecular Weight | 334.41 g/mol |

| Appearance | Off-white to yellow crystalline solid |

| Melting Point | 68-72 °C |

| Solubility | Soluble in organic solvents like dichloromethane, THF, and acetone. Reacts with water. |

Safety and Handling: this compound is a corrosive and moisture-sensitive compound. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this reagent. All manipulations should be performed in a well-ventilated fume hood.

Applications in Medicinal Chemistry

The 3,5-dibromophenylsulfonamide moiety serves as a versatile pharmacophore in the design of various therapeutic agents. Its derivatives have shown promise in several key areas of drug discovery.

Anticancer Activity: Carbonic Anhydrase IX Inhibition

A significant area of investigation for sulfonamides derived from this compound is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoform, Carbonic Anhydrase IX (CA IX).[1] CA IX is overexpressed in many solid tumors and contributes to the acidic tumor microenvironment, promoting tumor growth, and metastasis.[1] Selective inhibition of CA IX is therefore a promising strategy for cancer therapy.[1]

While specific data for 3,5-dibromo-substituted analogs is not extensively available in the public domain, research on structurally related benzenesulfonamides has demonstrated potent and selective inhibition of CA IX, leading to significant anti-proliferative activity against cancer cell lines.[1] The 3,5-dibromo substitution pattern offers a unique opportunity to explore how the electronic and steric properties of the phenyl ring influence binding affinity and selectivity for CA IX. The bromine atoms can engage in halogen bonding interactions with the protein, potentially enhancing potency.

Below is a table of biological activity for a series of structurally related aryl thiazolone–benzenesulfonamides, demonstrating their potential as anticancer agents through CA IX inhibition.[1]

| Compound ID | Substitution on Phenyl Ring | IC₅₀ vs. MDA-MB-231 (μM) | IC₅₀ vs. MCF-7 (μM) | IC₅₀ vs. CA IX (nM) |

| 4b | 4-Chloro | 6.31 | 5.24 | - |

| 4c | 4-Bromo | 5.89 | 4.91 | - |

| 4e | 5-Allyl-2-hydroxy-3-methoxy | 3.58 | 4.58 | 10.93 |

| 4g | 4-Nitro | 5.54 | 2.55 | 15.72 |

| 4h | 4-Hydroxy-3-methoxy | 1.52 | 3.67 | 25.06 |

Data is for structurally related compounds to illustrate the potential of this chemical class.[1]

Antimicrobial Activity

The sulfonamide functional group is a well-established pharmacophore in antibacterial drugs. Derivatives of this compound are being investigated for their potential as novel antimicrobial agents. Research on related benzenesulfonamides has shown significant inhibitory effects against various bacterial strains, including Staphylococcus aureus.[1] The mechanism of action is often linked to the inhibition of essential enzymes in bacteria, such as dihydropteroate synthase. Furthermore, some compounds have demonstrated the ability to inhibit biofilm formation, a key factor in chronic infections.[1]

The table below presents the antibacterial activity of related aryl thiazolone–benzenesulfonamides against S. aureus.

| Compound ID | Inhibition of S. aureus at 50 μg/mL (%) |

| 4e | 80.69 |

| 4g | 69.74 |

| 4h | 68.30 |

| Ciprofloxacin (Control) | 99.2 |

Data is for structurally related compounds to illustrate the potential of this chemical class.[1]

Experimental Protocols

The following is a general experimental protocol for the synthesis of N-substituted-3,5-dibromobenzenesulfonamides, adapted from established methods for similar compounds.[1]

General Procedure for the Synthesis of N-Aryl-3,5-dibromobenzenesulfonamides

Materials:

-

This compound

-

Appropriate primary or secondary amine

-

Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (TEA) or Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 equivalent) in anhydrous DCM.

-

Add triethylamine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM.

-

Add the solution of this compound dropwise to the cooled amine solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding 1 M HCl.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-substituted-3,5-dibromobenzenesulfonamide.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathway targeted by sulfonamide derivatives and the general workflow for their synthesis and evaluation.

Caption: Role of Carbonic Anhydrase IX in tumor progression and its inhibition.

References

Introduction to sulfonyl chlorides in drug discovery

An In-depth Technical Guide to Sulfonyl Chlorides in Drug Discovery

Executive Summary

Sulfonyl chlorides (R-SO₂Cl) are a highly reactive and versatile class of organic compounds that serve as indispensable building blocks in the pharmaceutical industry.[1] Their significance is rooted in their ability to readily form sulfonamide and sulfonate ester linkages, which are integral to the structure of a vast array of therapeutic agents. From the pioneering "sulfa drugs" that marked the dawn of the antibiotic age to modern targeted therapies, the sulfonyl chloride moiety has been a cornerstone of medicinal chemistry.[2][3] This guide provides a technical overview of the synthesis, reactivity, and diverse applications of sulfonyl chlorides in drug discovery, highlighting their role in creating privileged scaffolds, acting as bioisosteres, and serving as covalent inhibitors. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are provided for researchers, scientists, and drug development professionals.

Introduction: A Pillar of Medicinal Chemistry

The general structure of a sulfonyl chloride is R-SO₂Cl, where 'R' represents an organic group. The highly electrophilic nature of the sulfur atom, bonded to two oxygen atoms and a chlorine atom, makes the sulfur-chlorine bond susceptible to nucleophilic attack.[1] This inherent reactivity is the foundation of its utility.

The history of sulfonyl chlorides in medicine is inextricably linked to the discovery of sulfonamides, the first broadly effective systemic antibacterials.[2] Prontosil, a prodrug, was discovered in the 1930s and metabolized in the body to its active form, sulfanilamide.[2] This breakthrough ushered in the antibiotic revolution and demonstrated the profound therapeutic potential of the sulfonamide functional group (-SO₂NH-), which is most commonly synthesized from a sulfonyl chloride precursor.[2][3] Today, thousands of molecules containing this scaffold have been developed, leading to drugs with improved efficacy and reduced toxicity for a wide range of conditions.[2][4]

Synthesis and Reactivity

Synthesis of Sulfonyl Chlorides

Aryl and alkyl sulfonyl chlorides can be prepared through several robust methods. The choice of method often depends on the nature of the starting material and the desired substitution pattern on the 'R' group.

-

Electrophilic Aromatic Substitution: The most common method for preparing aryl sulfonyl chlorides involves the direct chlorosulfonylation of arenes using excess chlorosulfonic acid (ClSO₃H).[5]

-

Oxidative Chlorination of Thiols and Disulfides: Aliphatic and aromatic thiols or disulfides can be converted to their corresponding sulfonyl chlorides using an oxidizing agent in the presence of a chloride source. Reagents like N-chlorosuccinimide (NCS) or a combination of H₂O₂ and SOCl₂ are effective for this transformation.[6][7]

-

The Sandmeyer Reaction: This method provides an alternative route to aryl sulfonyl chlorides from anilines. The aniline is first converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the sulfonyl chloride.[5][8]

Key Reactions in Drug Discovery

The primary utility of sulfonyl chlorides in drug synthesis stems from their reactions with nucleophiles, particularly amines and alcohols.

-

Sulfonamide Formation: This is the most prevalent reaction in medicinal chemistry. Sulfonyl chlorides react readily with primary or secondary amines to form N-substituted sulfonamides.[1] The reaction typically requires a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) byproduct.[9][10] Tertiary amines do not react as they lack a proton on the nitrogen atom.[10]

-

Sulfonate Ester Formation: In a similar fashion, sulfonyl chlorides react with alcohols or phenols to create sulfonate esters (R-SO₂-OR').[1] These esters can be used to modify pharmacokinetic properties, act as prodrugs, or serve as excellent leaving groups in subsequent substitution reactions.[1]

Applications in Drug Discovery

The sulfonamide group, derived from sulfonyl chlorides, is a privileged scaffold in drug design, exhibiting a wide spectrum of biological activities.[3][11]

The Sulfonamide Moiety: A Versatile Pharmacophore

The sulfonamide functional group is present in a multitude of FDA-approved drugs across numerous therapeutic areas. Its ability to act as a hydrogen bond donor and acceptor, coupled with its stable tetrahedral geometry, allows for potent and selective interactions with biological targets.[12]

| Drug Class | Example Drug(s) | Therapeutic Area | General Mechanism of Action |

| Antibacterial Agents | Sulfamethoxazole, Sulfadiazine | Infectious Disease | Inhibit dihydropteroate synthase, blocking folic acid synthesis in bacteria.[2][13] |

| Diuretics (Thiazide & Loop) | Hydrochlorothiazide, Furosemide | Hypertension, Edema | Inhibit ion transporters in the kidneys to increase water and salt excretion.[2] |

| Antidiabetic Agents (Sulfonylureas) | Glipizide, Glyburide | Type 2 Diabetes | Stimulate insulin release from pancreatic β-cells by blocking ATP-sensitive potassium channels.[2] |

| Anti-inflammatory (COX-2 Inhibitors) | Celecoxib | Arthritis, Pain | Selectively inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.[2] |

| Anticonvulsants | Zonisamide, Sultiame | Epilepsy | Modulate voltage-gated sodium and calcium channels; carbonic anhydrase inhibition.[2][4] |

| Anticancer Agents | Vemurafenib, Darunavir (Protease Inhibitor) | Melanoma, HIV | Inhibit specific enzymes crucial for cancer cell proliferation or viral replication.[4][14] |

| Carbonic Anhydrase Inhibitors | Acetazolamide, Dorzolamide | Glaucoma, Altitude Sickness | Inhibit carbonic anhydrase, reducing aqueous humor production in the eye.[3][11] |

Bioisosteric Replacement of Carboxylic Acids

A key strategy in modern drug design is the use of bioisosteres—functional groups that possess similar physicochemical properties and produce broadly similar biological effects.[15] The sulfonamide and related acylsulfonamide groups are frequently used as bioisosteres for carboxylic acids.[15][16] This substitution can offer significant advantages:

-

Modulation of Acidity: While a typical carboxylic acid has a pKₐ of ~4-5, a simple sulfonamide is much less acidic (pKₐ ≈ 10). However, attaching electron-withdrawing groups can lower the sulfonamide pKₐ to a more physiologically relevant range of 6-7.[15] Acylsulfonamides have pKₐ values comparable to carboxylic acids (4-5).[15]

-

Improved Metabolic Stability: Carboxylic acids can be susceptible to metabolic glucuronidation, which can lead to rapid clearance. The sulfonamide bond is generally more resistant to metabolic breakdown, potentially increasing the drug's half-life.[16][17]

-

Enhanced Target Binding: The tetrahedral geometry and distinct hydrogen bonding pattern of a sulfonamide can lead to different and sometimes stronger interactions with a target protein compared to the planar carboxylate group.[15][18]

| Functional Group | Typical pKₐ Range | Key Features | Common Metabolic Fate |

| Carboxylic Acid (-COOH) | 4 - 5 | Planar, H-bond acceptor/donor.[15] | Acyl-glucuronidation.[17] |

| Sulfonamide (-SO₂NHR) | ~10 (can be lowered to 6-7) | Tetrahedral, H-bond acceptor/donor.[15] | Generally stable; N-dealkylation, hydroxylation.[16] |

| Acylsulfonamide (-CONHSO₂R) | 4 - 5 | Maintains acidity, H-bond donor/acceptor.[15] | Enhanced chemical and enzymatic stability.[16] |

| Tetrazole (-CN₄H) | 4.5 - 5 | Planar, aromatic, H-bond donor/acceptor.[19] | Generally metabolically stable. |

Sulfonyl Halides as Covalent Inhibitors

Targeted covalent inhibitors form a permanent bond with their protein target, which can lead to increased potency, prolonged duration of action, and high selectivity.[20] While sulfonyl chlorides are highly reactive, the related sulfonyl fluorides (R-SO₂F) have emerged as privileged "warheads" for this purpose.[21][22] They are more stable than sulfonyl chlorides but still sufficiently electrophilic to react with nucleophilic amino acid residues like serine, tyrosine, and lysine within a protein's binding site.[21][23] This strategy, often part of Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry," is expanding the range of druggable targets beyond those accessible by traditional reversible inhibitors.[22][23]

Experimental Protocols

General Protocol for Synthesis of N-Substituted Sulfonamides

This protocol describes a standard method for the synthesis of a sulfonamide from a sulfonyl chloride and a primary or secondary amine using conventional heating.[9]

Materials:

-

Aromatic or aliphatic sulfonyl chloride (1.0 eq)

-

Primary or secondary amine (1.1 eq)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Base (e.g., Pyridine or Triethylamine, 1.5 eq)

-

1M HCl solution

-

Saturated NaHCO₃ solution

-

Brine (saturated NaCl solution)

-

Anhydrous MgSO₄ or Na₂SO₄

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Procedure:

-

Amine Solubilization: In a clean, dry round-bottom flask, dissolve the amine (1.1 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (1.5 eq) to the stirred solution.

-

Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with additional solvent. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water or Ethyl Acetate/Hexanes) to yield the pure sulfonamide.

Characterization Techniques

The identity and purity of synthesized sulfonyl chlorides and their sulfonamide derivatives are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. For sulfonamides, the N-H proton of a secondary sulfonamide typically appears as a broad singlet in the ¹H NMR spectrum.[9]

-

Infrared (IR) Spectroscopy: This technique is excellent for identifying the sulfonyl functional group. Sulfonyl chlorides and sulfonamides show characteristic strong S=O stretching bands around 1350-1410 cm⁻¹ (asymmetric) and 1160-1204 cm⁻¹ (symmetric).[9][24]

-

Mass Spectrometry (MS): Provides the molecular weight of the synthesized compound, confirming its elemental composition.[9][24]

Visualization of Key Concepts

The following diagrams illustrate core workflows and concepts related to the use of sulfonyl chlorides in drug discovery.

References

- 1. nbinno.com [nbinno.com]

- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]

- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]

- 4. my.clevelandclinic.org [my.clevelandclinic.org]

- 5. books.rsc.org [books.rsc.org]

- 6. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 7. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 8. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. Video: Amines to Sulfonamides: The Hinsberg Test [jove.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Sulfonamides: Antibiotics, Uses, Side Effects, Drug Names [rxlist.com]

- 14. cbijournal.com [cbijournal.com]

- 15. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]

- 20. researchgate.net [researchgate.net]

- 21. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) DOI:10.1039/C5SC00408J [pubs.rsc.org]

- 22. Chemistry Insights | How to Enhance Success Rate in the Discovery of Targeted Covalent Inhibitors? Design & Synthesis Strategies - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 23. Covalent drug discovery using sulfur(VI) fluoride exchange warheads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

Methodological & Application

Protocol for the Synthesis of N-Substituted Sulfonamides using 3,5-Dibromobenzene-1-sulfonyl chloride

Application Note & Protocol

For Research Use Only

Introduction

N-substituted sulfonamides are a critical pharmacophore in a wide array of therapeutic agents, exhibiting diverse biological activities. The synthesis of these compounds is a cornerstone of medicinal chemistry and drug development. This document provides a detailed protocol for the synthesis of N-substituted sulfonamides via the reaction of 3,5-Dibromobenzene-1-sulfonyl chloride with a variety of primary and secondary amines. The methodologies outlined herein are intended for researchers, scientists, and professionals in the field of drug development.

The reaction proceeds via the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond. The presence of two bromine atoms on the phenyl ring of the sulfonyl chloride provides a scaffold for further synthetic modifications, such as cross-coupling reactions, enabling the generation of diverse chemical libraries for drug discovery.

General Reaction Scheme

The general synthesis of N-substituted 3,5-dibromobenzenesulfonamides is depicted below. A primary or secondary amine is reacted with this compound in the presence of a base, such as triethylamine or pyridine, in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

Caption: General reaction for the synthesis of N-substituted sulfonamides.

Experimental Protocols

Materials and Equipment

-

This compound

-

Various primary and secondary amines (e.g., aniline, benzylamine, piperidine, morpholine)

-

Triethylamine (Et3N) or Pyridine

-

Dichloromethane (DCM), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel 60 F254)

-

Column chromatography apparatus (silica gel)

-

NMR spectrometer

-

FT-IR spectrometer

-

Melting point apparatus

General Procedure for the Synthesis of N-Substituted 3,5-Dibromobenzenesulfonamides

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the desired primary or secondary amine (1.0 equivalent). Dissolve the amine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Base: Add triethylamine (1.2 equivalents) or pyridine (2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

-